d-Myo-inositol-1,4,5-triphosphate (IP₃) is a pivotal second messenger essential for intracellular calcium (Ca²⁺) mobilization from the endoplasmic reticulum. It is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and diffuses through the cytosol to bind to specific IP₃ receptors, which are ligand-gated Ca²⁺ channels. The biological activity of inositol phosphates is critically dependent on the precise stereochemistry and phosphorylation pattern of the inositol ring, making the selection of the correct isomer and form paramount for reproducible experimental outcomes.
Substituting d-myo-inositol-1,4,5-triphosphate with closely related compounds is a primary source of experimental failure. The IP₃ receptor exhibits strict stereospecificity; the unnatural L-isomer, for example, is biologically inactive as it fails to bind to the receptor and inhibit product feedback on phospholipase C-δ1. Likewise, other positional isomers, such as d-myo-inositol-1,3,4-triphosphate, are formed in cells but do not effectively mobilize calcium via the 1,4,5-receptor pathway. Furthermore, the choice between the free acid (CAS 142656-03-9) and its various salt forms (e.g., sodium, potassium) is a critical procurement decision. Salt forms typically offer significantly improved aqueous solubility, stability at physiological pH, and handling characteristics, which are crucial for preparing reliable stock solutions for biological assays. Using the less soluble free acid can lead to inconsistent concentrations and failed experiments.
The biological activity of inositol 1,4,5-trisphosphate is strictly dependent on its D-myo stereochemistry. The natural D-isomer effectively inhibits the binding of phospholipase C-δ1 (PLC-δ1) to bilayer membranes, a key feedback regulation step. In contrast, the unnatural L-isomer (L-Ins(1,4,5)P₃) shows no significant effect on this binding, demonstrating its biological inertness in this context.
| Evidence Dimension | Inhibition of PLC-δ1 binding to PIP₂ membranes |
| Target Compound Data | D-Ins(1,4,5)P₃ shows 50% inhibition (IC₅₀) at 5.4 ± 0.5 µM. |
| Comparator Or Baseline | L-Ins(1,4,5)P₃ has no significant inhibitory effect. |
| Quantified Difference | Qualitatively infinite; the L-isomer is inactive. |
| Conditions | Assay measuring binding of PLC-δ1 to phosphatidylcholine/PIP₂ bilayer membranes. |
Procuring a product with high enantiomeric purity is essential, as contamination with the L-isomer will reduce the effective concentration of the active compound and lead to inaccurate results.
d-Myo-inositol-1,4,5-triphosphate binds with high affinity to its receptors, though this varies by receptor subtype. For the type I receptor, predominant in SH-SY5Y neuroblastoma cells, the binding site is half-maximally saturated at a concentration of 1.5 nM. This high affinity underscores the compound's potency and the need for a precisely quantified, high-purity material to achieve expected dose-response curves in sensitive assays.
| Evidence Dimension | Receptor Binding Affinity (K_d or half-saturation) |
| Target Compound Data | 1.5 nM for Type I IP₃ Receptor. |
| Comparator Or Baseline | 22.4 nM for Type III IP₃ Receptor. |
| Quantified Difference | Approximately 15-fold higher affinity for Type I vs. Type III receptor. |
| Conditions | Equilibrium binding assays using immunopurified receptors from specific cell lines (SH-SY5Y for Type I, RINm5F for Type III). |
This demonstrates the compound's high potency and explains why low, precisely controlled concentrations are required, making product purity and accurate weighing critical for reproducible results.
The choice of salt form versus the free acid (CAS 142656-03-9) is a critical, procurement-relevant decision. Salt forms, such as sodium or potassium salts, are explicitly formulated to enhance aqueous solubility and dissolution rate compared to their free acid or base counterparts. For a highly polar and polyanionic molecule like IP₃, using a salt form (e.g., trisodium salt, CAS 141611-10-1) ensures rapid and complete dissolution in aqueous buffers at neutral pH, preventing issues with precipitation or inconsistent concentration that can arise with the less soluble free acid. Technical datasheets for salt forms explicitly state water solubility, a crucial parameter often missing for the free acid.
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Salt forms (e.g., sodium) are readily soluble in water/aqueous buffers. |
| Comparator Or Baseline | Free acids of polar compounds are generally less soluble in neutral water than their corresponding alkali metal salts. |
| Quantified Difference | Not directly quantified in a head-to-head study, but a well-established principle in pharmaceutical and chemical formulation. |
| Conditions | Preparation of stock solutions in standard laboratory buffers (e.g., PBS, HEPES at pH 7.2-7.4). |
Selecting a salt form over the free acid minimizes the risk of experimental artifacts from poor solubility, ensuring accurate dosing and reproducibility in biological assays.
For experiments requiring direct and specific activation of IP₃ receptors to study calcium release from intracellular stores, this compound is the required tool. Its high purity and defined D-myo-1,4,5 structure ensure that observed Ca²⁺ mobilization is directly attributable to the activation of this specific pathway, avoiding confounding effects from inactive L-isomers or other positional isomers.
When characterizing the binding properties of novel ligands or IP₃ receptor subtypes, this compound serves as the indispensable reference agonist. Its high, well-characterized binding affinity allows for robust competition assays to determine the affinity (Ki) of unknown compounds and to probe the stereospecificity of the receptor binding pocket.
In cell-free systems or reconstituted vesicle assays designed to study the components of the phosphoinositide signaling pathway, the use of a highly soluble and stable salt form of d-myo-1,4,5-IP₃ is critical. It provides a reliable and quantifiable input to trigger downstream events, ensuring that the system's response is not limited by poor compound solubility or stability.